molecular formula C17H20N2OS2 B2929092 2-(cyclopentylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1705247-03-5

2-(cyclopentylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2929092
CAS RN: 1705247-03-5
M. Wt: 332.48
InChI Key: HDPBPWNLDXEAPH-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as CP-544326, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs) and has been shown to have a high affinity for the serotonin transporter protein.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Substituted Heterocycles : The compound's reactivity has been utilized in synthesizing various substituted heterocycles, including 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones. These reactions typically involve Michael addition patterns, showcasing the compound's utility in constructing complex molecular architectures Dyachenko, Dyachenko, & Chernega, 2004.

Applications in Drug Development

  • Antitumor Activity : The structural motif of the compound has been explored for its potential in antitumor drug development. Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized using similar structural frameworks have demonstrated promising inhibitory effects on different cell lines, suggesting the compound's relevance in the synthesis of antitumor agents Albratty, El-Sharkawy, & Alam, 2017.

Mechanistic Insights and Synthetic Applications

  • Novel Synthetic Pathways : The compound and its derivatives have served as key intermediates in synthesizing a wide range of heterocyclic compounds. By exploiting its reactivity, researchers have developed synthetic routes to thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. Such studies provide valuable insights into the mechanisms of regioselective attacks and cyclization reactions, contributing to the field of organic synthesis Shams, Mohareb, Helal, & Mahmoud, 2010.

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-17(12-22-16-3-1-2-4-16)19-9-13-7-15(10-18-8-13)14-5-6-21-11-14/h5-8,10-11,16H,1-4,9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPBPWNLDXEAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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